molecular formula C21H17N3O3S B4929216 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B4929216
M. Wt: 391.4 g/mol
InChI Key: YBUULBOUWBQYDR-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindoline and thiazole rings, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl chains.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes or signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]propanamide
  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]propanamide

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or therapeutic potential, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-6-8-14(9-7-13)17-12-28-21(22-17)23-18(25)10-11-24-19(26)15-4-2-3-5-16(15)20(24)27/h2-9,12H,10-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUULBOUWBQYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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